molecular formula C12H10O5 B1596855 ethyl 5-hydroxy-4-oxo-4H-chromene-2-carboxylate CAS No. 50521-64-7

ethyl 5-hydroxy-4-oxo-4H-chromene-2-carboxylate

Cat. No.: B1596855
CAS No.: 50521-64-7
M. Wt: 234.2 g/mol
InChI Key: ORCWNDBOHDDRSM-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxy-4-oxo-4H-chromene-2-carboxylate ( 50521-64-7) is a chemical compound belonging to the class of 4H-chromenes, a versatile and biologically attractive scaffold in medicinal chemistry . With a molecular formula of C12H10O5 and a molecular weight of 234.20 g/mol, this compound serves as a valuable building block for the discovery of new drug candidates . The 4H-chromene core is recognized for its diverse biological profiles, including notable anticancer, antimicrobial, antituberculosis, and antidiabetic activities . Researchers have found that 4H-chromene analogs can produce cytotoxic effects in cancer cells by inducing apoptosis through interaction with tubulin at the colchicine binding site. This interaction obstructs tubulin polymerization, leading to G2/M cell-cycle arrest and caspase-dependent apoptotic cell death . Furthermore, these scaffolds have been reported to trigger cell apoptosis via caspase-3/7 activation and inhibit cancer cell invasion and migration . This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

ethyl 5-hydroxy-4-oxochromene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O5/c1-2-16-12(15)10-6-8(14)11-7(13)4-3-5-9(11)17-10/h3-6,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORCWNDBOHDDRSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=O)C2=C(C=CC=C2O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50384261
Record name ethyl 5-hydroxy-4-oxo-4H-chromene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50521-64-7
Record name ethyl 5-hydroxy-4-oxo-4H-chromene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Ethoxycarbonyl)-5-hydroxychromone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9G8GZ49H7D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Reaction Conditions and Procedure:

  • Reactants: 1.0 mmol of tetrahydrochromeno-pyridone derivative, 1.2 mmol of methyl propiolate or similar alkyne ester
  • Solvent: Methanol (approximately 5-7 mL)
  • Temperature: Room temperature (~25°C)
  • Time: Approximately 1 hour, until the starting material precipitate disappears
  • Work-up: Evaporation of solvent to dryness followed by triturating the residue in a mixture of ethyl acetate and hexane to induce crystallization

This method achieves yields between 68% and 75% and allows for the direct formation of 4-oxo-4H-chromene derivatives containing vinyl and enamine groups in a single step.

Detailed Example of Preparation

Step Description Conditions Outcome
1 Mix 1.0 mmol 2-methyl-1,2,3,4-tetrahydro-10H-chromeno[3,2-c]pyridin-10-one with 5 mL methanol and 1.2 mmol methyl propiolate Stir at room temperature for 1 hour Starting material precipitate dissolves
2 Monitor reaction progress by thin-layer chromatography (TLC) using ethyl acetate-hexane (1:1) as eluent TLC until disappearance of starting compound Reaction completion confirmed
3 Evaporate solvent to dryness Rotary evaporation or reduced pressure Obtain crude oil
4 Triturate crude oil with ethyl acetate and hexane mixture Room temperature Crystallization of product
5 Isolate and purify product Filtration and drying Yield: 68–75%

The structure of the product is confirmed by mass spectrometry, infrared spectroscopy, and proton nuclear magnetic resonance spectroscopy.

Comparative Data Table of Preparation Methods

Method Starting Materials Reaction Conditions Yield (%) Key Features
Simonis Condensation β-ketoesters + Phenol Acid/Base catalysis, heat Moderate Classical, longer reaction time
o-Hydroxyacetophenone Cyclization o-Hydroxyacetophenone + Acylating agent Acidic medium, heat Moderate to good Multi-step, well-established
Microwave-Assisted Suzuki Coupling 4-oxo-4H-chromene esters + Arylboronic acids Pd(OAc)2 catalyst, microwave High Rapid, efficient, selective
One-Step Tetrahydrochromeno-pyridone Reaction Tetrahydrochromeno-pyridones + Methyl propiolate Room temperature, methanol 68–75 Simple, mild conditions, one-step

Research Findings and Notes

  • The one-step methanol reaction provides an efficient and mild synthetic route to this compound and related derivatives, avoiding harsh conditions and complex purification steps.
  • The yields (68–75%) are competitive with classical methods, with the added benefit of operational simplicity.
  • The products obtained exhibit structural similarity to natural chromones such as eugenin and peicin, suggesting potential biological activity.
  • Analytical methods including mass spectrometry, IR, and NMR spectroscopy have confirmed the purity and structure of the synthesized compounds.
  • The reaction progress can be conveniently monitored by thin-layer chromatography (TLC) using ethyl acetate-hexane solvent systems.

Chemical Reactions Analysis

Ester Hydrolysis to Carboxylic Acid

The ethyl ester group undergoes hydrolysis under acidic conditions to form the corresponding carboxylic acid. This reaction is critical for generating intermediates used in medicinal chemistry.

Experimental Conditions (from ):

  • Reagents : 6 M HCl in dioxane

  • Temperature : 120°C (microwave-assisted)

  • Time : 40 minutes

  • Yield : 87% (for 6-bromochromone-2-carboxylic acid, a structural analog)

Parameter Details
Starting MaterialEthyl 5-hydroxy-4-oxo-4H-chromene-2-carboxylate analogs
Product5-hydroxy-4-oxo-4H-chromene-2-carboxylic acid
Key ReagentsHCl (6 M), dioxane
Reaction MechanismNucleophilic acyl substitution

This method has been optimized for scalability and efficiency using microwave reactors, significantly reducing reaction times compared to conventional heating .

Functionalization of the Hydroxyl Group

The phenolic -OH group at position 5 can participate in substitution reactions. While direct experimental data for this compound is limited in the provided sources, analogous chromone derivatives suggest plausible pathways:

Halogenation

Proposed Reagents :

  • Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) for chlorination or bromination.
    Expected Product : Ethyl 5-chloro/bromo-4-oxo-4H-chromene-2-carboxylate.

Reduction of the Carbonyl Group

The 4-oxo group is susceptible to reduction, though specific data for this compound is not available in the reviewed sources. General chromone chemistry indicates:

Potential Reagents :

  • Sodium borohydride (NaBH₄) for selective reduction.

  • Lithium aluminum hydride (LiAlH₄) for full reduction to alcohol.
    Expected Product : Ethyl 5-hydroxy-4-hydroxy-4H-chromene-2-carboxylate.

Oxidation Reactions

The hydroxyl group at position 5 can be oxidized to a ketone or quinone.

Proposed Oxidizing Agents :

  • Potassium permanganate (KMnO₄) in acidic or basic media.

  • Chromium trioxide (CrO₃) under controlled conditions.

Comparative Reactivity of Derivatives

Research on structurally similar chromones reveals substituent-dependent reactivity:

Substituent Effect on Reactivity Example Reaction
Bromine (position 6)Enhances electrophilic substitutionHydrolysis yield: 87%
Methoxy (position 7)Stabilizes via electron donationEster hydrolysis yield: 93%
Nitro (position 6)Inhibits ester hydrolysisRequires ester-protected intermediates

Key Data Table: Reaction Optimization for Hydrolysis

Entry Base (Equiv)Ethyl Oxalate (Equiv)SolventTemp (°C)Time (min)HCl ConcentrationYield (%)
15MeONa (2)3Dioxane120406 M87

Scientific Research Applications

Chemistry

Ethyl 5-hydroxy-4-oxo-4H-chromene-2-carboxylate serves as a versatile building block in organic synthesis. It is utilized for:

  • Synthesis of Complex Organic Molecules : The compound's reactive functional groups allow for further modifications, making it a precursor for various heterocycles and complex structures.
Reaction TypeDescription
Oxidation Converts hydroxyl to carbonyl groups using agents like KMnO₄.
Reduction Reduces carbonyls to alcohols with NaBH₄ or LiAlH₄.
Substitution Involves nucleophilic substitution reactions.

Biology

The biological activities of this compound have been extensively studied, revealing several promising properties:

  • Anticancer Activity : Research indicates that compounds within the chromene family exhibit selective cytotoxicity against multi-drug resistant cancer cells. For instance, structural modifications at specific positions significantly influence their effectiveness against various cancer cell lines .
  • Antimicrobial Properties : The compound has shown potential as an antimicrobial agent, suggesting its use in developing new antibiotics or antifungal treatments.

Medicine

In medicinal chemistry, this compound is being investigated for:

  • Drug Development : Its ability to induce apoptosis in cancer cells positions it as a candidate for new cancer therapies. Studies have highlighted its effectiveness in overcoming drug resistance mechanisms commonly seen in cancer treatments .
  • Therapeutic Applications : The compound is also being explored for its potential role in treating neurodegenerative diseases due to its interactions with cellular pathways involved in neuroprotection.

Case Study 1: Anticancer Research

A study focused on the structure–activity relationship (SAR) of various 4H-chromene derivatives demonstrated that this compound exhibited enhanced cytotoxicity against multi-drug resistant leukemia cells compared to standard chemotherapeutics. The research concluded that specific functional groups significantly affect the compound's activity and selectivity .

Case Study 2: Antimicrobial Efficacy

Another investigation evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated that this compound exhibited notable inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for new antimicrobial agents .

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Chromene Derivatives

Chromene derivatives share a common benzopyran scaffold but differ in substituent types, positions, and functional groups. Below is a detailed comparison of ethyl 5-hydroxy-4-oxo-4H-chromene-2-carboxylate with structurally related compounds.

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
This compound C₁₂H₁₀O₅ 234.2 148 2-COOEt, 4-O, 5-OH
Ethyl 2-amino-4-(4-methyl-1,3-thiazol-5-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate C₂₀H₁₈N₂O₅S 398.44 N/A 3-COOEt, 2-NH₂, 4-thiazole
Ethyl 2-amino-4-(2,4-dichlorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate C₁₈H₁₇Cl₂NO₄ 382.24 N/A 3-COOEt, 2-NH₂, 4-(2,4-Cl₂C₆H₃), 5,6,7,8-tetrahydro

Key Observations:

  • Substituent Position: The target compound’s ester group at position 2 distinguishes it from derivatives with ester groups at position 3 (e.g., ).
  • Ring Saturation: Unlike tetrahydro derivatives (e.g., ), the target compound has a fully aromatic chromene ring.
  • Polarity: The hydroxyl and ketone groups in the target compound increase its polarity compared to non-polar substituents like thiazole or dichlorophenyl groups .

Chemical Reactivity and Intermolecular Interactions

The hydroxyl group at position 5 and ketone at position 4 enable hydrogen bonding, which affects crystallization and solubility. For example:

  • Hydrogen Bonding: The hydroxyl group can act as a donor, forming O–H···O bonds with adjacent molecules, as observed in similar chromene derivatives .
  • Crystal Packing: Substituent positions influence ring puckering and crystal symmetry. For instance, tetrahydro derivatives (e.g., ) exhibit chair-like conformations in the saturated ring .

Challenges in Comparative Analysis

  • Similarity Metrics: Structural similarity assessments (e.g., Tanimoto coefficients) may overlook bioactivity differences caused by minor substituent changes .
  • Data Gaps: Limited solubility and pharmacokinetic data for the target compound hinder direct comparisons with derivatives like .

Biological Activity

Ethyl 5-hydroxy-4-oxo-4H-chromene-2-carboxylate is a compound belonging to the chromene family, known for its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of Chromenes

Chromenes are a class of organic compounds characterized by a chromene ring structure, which includes a carbonyl group and various substituents that can significantly influence their biological activity. The presence of hydroxyl groups, as seen in this compound, often enhances the compound's reactivity and biological interactions.

Biological Activities

This compound exhibits several noteworthy biological activities:

  • Anticancer Activity : This compound has shown potential in inducing apoptosis in cancer cells. Research indicates that it may interact with specific cellular proteins and enzymes that regulate apoptosis pathways, making it a candidate for cancer therapy .
  • Antimicrobial Properties : Studies have demonstrated that derivatives of chromenes, including this compound, possess antimicrobial activity against various pathogens. The compound's effectiveness varies with different bacterial strains, indicating its potential as an antimicrobial agent .
  • Anticonvulsant Effects : Some studies suggest that chromene derivatives can exhibit anticonvulsant properties, potentially offering new avenues for treating epilepsy and related disorders .

The mechanisms through which this compound exerts its biological effects include:

  • Induction of Apoptosis : The compound may trigger apoptotic pathways by modulating Bcl-2 family proteins, which are crucial in regulating cell death .
  • Inhibition of Key Enzymes : It is believed to inhibit enzymes involved in cancer cell proliferation and survival, contributing to its anticancer effects .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is critical for optimizing the biological activity of chromenes. Modifications at various positions on the chromene ring can lead to enhanced potency or selectivity against specific biological targets. For instance:

PositionModificationEffect
3Hydroxyl groupIncreased anticancer activity
4Alkyl substitutionEnhanced antimicrobial properties
6Aromatic ringImproved interaction with enzyme targets

Case Studies

  • Anticancer Study : A study focused on the effects of this compound on multidrug-resistant (MDR) cancer cells revealed that the compound effectively induced cell death without significant toxicity to normal cells. This selectivity is crucial for developing safer cancer therapies .
  • Antimicrobial Evaluation : In vitro tests demonstrated that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. The study highlighted its potential as a lead compound in developing new antimicrobial agents .

Future Directions

Further research is needed to explore the full therapeutic potential of this compound. Future studies should focus on:

  • In Vivo Studies : To assess the efficacy and safety profile in animal models.
  • Mechanistic Studies : To elucidate the specific pathways involved in its biological activities.

Q & A

Q. What are the standard synthetic routes for ethyl 5-hydroxy-4-oxo-4H-chromene-2-carboxylate, and how can purity be optimized?

The compound is typically synthesized via multicomponent reactions involving substituted chromene precursors. A common method involves refluxing intermediates like 4-hydroxy-2-oxo-2H-chromene with ammonium acetate or phosphoryl oxychloride under controlled conditions . Purity optimization often requires silica gel column chromatography (eluting with n-hexane/ethyl acetate mixtures) or recrystallization from ethanol. Structural confirmation is achieved via NMR (e.g., analysis of coupling constants for chromene protons) and mass spectrometry .

Q. How can spectroscopic techniques distinguish this compound from structurally similar derivatives?

Key distinctions arise from characteristic signals in 1H^1H-NMR:

  • The ethyl ester group (-COOCH2_2CH3_3) appears as a triplet (~1.3 ppm) and quartet (~4.3 ppm).
  • The chromene ring protons resonate between 6.5–8.5 ppm, with splitting patterns dependent on substituents .
  • Hydroxy and oxo groups influence IR absorption (e.g., broad O-H stretch at ~3200 cm1^{-1} and C=O at ~1700 cm1^{-1}) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

While specific hazard data for this compound is limited, structurally similar chromenes require:

  • Use of fume hoods to avoid inhalation of fine powders.
  • PPE (gloves, lab coats) due to potential skin/eye irritation.
  • Storage in airtight containers away from oxidizers, as chromenes can degrade under prolonged light exposure .

Advanced Research Questions

Q. How can density functional theory (DFT) models elucidate the electronic properties and reactivity of this compound?

DFT studies (e.g., B3LYP/6-311++G(d,p) basis set) predict electrophilic attack sites by analyzing Fukui indices and molecular electrostatic potential (MEP) surfaces. For example, the oxo group at C4 and hydroxyl at C5 are electron-deficient, making them reactive toward nucleophiles. Such models also correlate with experimental NMR chemical shifts (e.g., C4=O deshielding at ~165 ppm in 13C^{13}C-NMR) .

Q. What experimental strategies resolve contradictions in bioactivity data across chromene derivatives with varying substituents?

Comparative structure-activity relationship (SAR) studies are essential. For instance:

  • Substituents at C4 (e.g., phenyl vs. methyl) alter π-π stacking with biological targets.
  • Methoxy groups at C7 enhance lipophilicity, improving membrane permeability but reducing solubility . Controlled assays (e.g., enzyme inhibition with standardized IC50_{50} protocols) and molecular docking simulations can reconcile discrepancies .

Q. How do reaction conditions (solvent, catalyst, temperature) influence yield in chromene synthesis?

Factorial design experiments reveal optimal conditions:

  • Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates.
  • Acidic catalysts (e.g., p-TsOH) accelerate cyclization, but excess amounts promote side reactions.
  • Temperatures >100°C favor ring closure but risk decomposition. A 72-hour reflux in ethanol at 80°C balances yield (~65%) and purity .

Q. What advanced characterization methods validate non-covalent interactions in chromene-based cocrystals?

Single-crystal X-ray diffraction (SCXRD) identifies hydrogen bonds (e.g., O-H···O between hydroxyl and ester groups) and van der Waals contacts. Pair distribution function (PDF) analysis of X-ray powder data complements SCXRD for amorphous phases. Solid-state NMR further probes intermolecular interactions (e.g., 1H^1H-1H^1H correlation spectroscopy) .

Methodological Guidance

Q. How should researchers design experiments to study oxidative degradation pathways of this compound?

  • Step 1: Expose the compound to controlled oxidative agents (e.g., H2_2O2_2, O3_3) under UV light.
  • Step 2: Monitor degradation via LC-MS to identify fragments (e.g., cleavage of the ester group at m/z 149).
  • Step 3: Use EPR spectroscopy to detect radical intermediates, linking degradation kinetics to environmental conditions (pH, humidity) .

Q. What computational tools are recommended for predicting solubility and stability in formulation studies?

  • COSMO-RS: Predicts solubility in solvents like DMSO or water based on sigma profiles.
  • Molecular Dynamics (MD): Simulates aggregation behavior in aqueous solutions.
  • Accelerated Stability Testing: Thermal gravimetric analysis (TGA) assesses decomposition thresholds (>200°C for most chromenes) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 5-hydroxy-4-oxo-4H-chromene-2-carboxylate
Reactant of Route 2
ethyl 5-hydroxy-4-oxo-4H-chromene-2-carboxylate

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